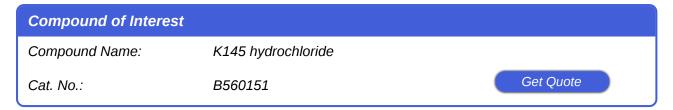


Detecting Apoptosis in Cells Treated with K145 Hydrochloride: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

K145 hydrochloride is a potent and selective, substrate-competitive inhibitor of Sphingosine Kinase-2 (SphK2) with an IC50 of 4.3 μΜ.[1][2][3][4][5][6] It is inactive against Sphingosine Kinase-1 (SphK1) and other protein kinases.[1][3][4][6] **K145 hydrochloride** has been demonstrated to induce apoptosis and exhibits significant antitumor activity, making it a compound of interest in cancer research and drug development.[1][2][3][4][6] These application notes provide detailed protocols for detecting apoptosis in cells treated with **K145 hydrochloride**, enabling researchers to effectively evaluate its mechanism of action and therapeutic potential.

Data Presentation

The following tables summarize the quantitative data regarding the effects of **K145 hydrochloride** on cell viability, apoptosis, and related signaling pathways based on studies using U937 cells.

Table 1: Effect of **K145 Hydrochloride** on U937 Cell Viability



Concentration (µM)	Incubation Time (hours)	Effect	
0-10	24, 48, 72	Significant, concentration- dependent inhibition of cell growth.[1][6]	

Table 2: Induction of Apoptosis by K145 Hydrochloride in U937 Cells

Concentration (µM)	Incubation Time (hours)	Result
10	24	Significant induction of apoptosis.[1][6]

Table 3: Effect of **K145 Hydrochloride** on Apoptosis-Related Signaling Molecules in U937 Cells

Concentration (µM)	Incubation Time (hours)	Target Molecule	Effect
4, 8	3	Phosphorylated ERK	Decreased phosphorylation.[1][6]
4, 8	3	Phosphorylated Akt	Decreased phosphorylation.[1][6]

Experimental Protocols

Herein are detailed methodologies for key experiments to detect and quantify apoptosis induced by **K145 hydrochloride**.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] [10]



Materials:

- K145 hydrochloride
- Cell culture medium and supplements
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Protocol:

- Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of K145 hydrochloride for the desired time period. Include an untreated control.
- Cell Harvesting:
 - For suspension cells, gently collect the cells by centrifugation.
 - For adherent cells, collect the supernatant containing floating cells and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the supernatant.
- Washing: Wash the cells twice with ice-cold PBS by centrifugation.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Staining:
 - Transfer 100 μL of the cell suspension to a new tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.



- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
 - Viable cells: Annexin V-FITC negative and PI negative.
 - Early apoptotic cells: Annexin V-FITC positive and PI negative.[10]
 - Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[10]

Western Blot Analysis of Apoptosis-Related Proteins

This method allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade.[11][12][13]

Materials:

- K145 hydrochloride
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-ERK, anti-PARK, anti-PARK, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

 Cell Treatment and Lysis: Treat cells with K145 hydrochloride as described above. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.



- Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again three times with TBST. Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to the loading control to determine the
 relative protein expression levels. An increase in cleaved caspase-3 and cleaved PARP, and
 changes in the Bax/Bcl-2 ratio are indicative of apoptosis.[11][12]

Caspase-3 Activity Assay

This colorimetric or fluorometric assay directly measures the activity of caspase-3, a key executioner caspase in apoptosis.[14][15][16]

Materials:

- K145 hydrochloride
- Cell lysis buffer (provided with the kit)



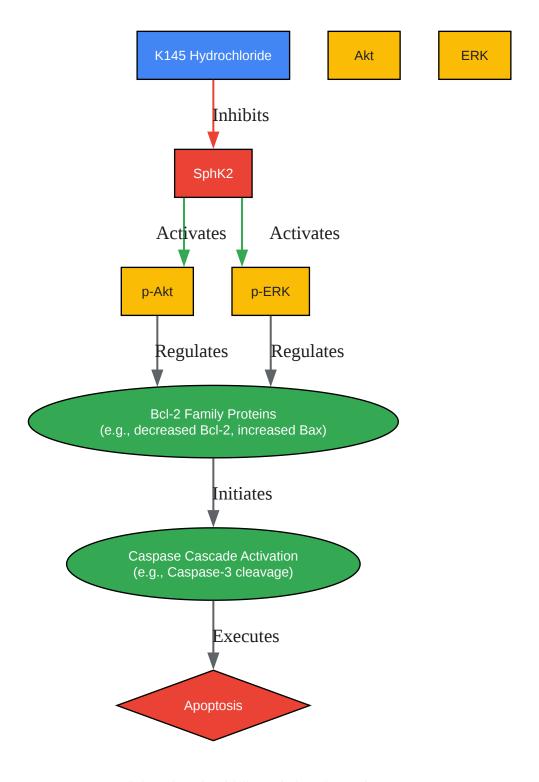
- Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[14]
 [16]
- Reaction buffer
- Microplate reader

Protocol:

- Cell Treatment and Lysate Preparation: Treat cells with K145 hydrochloride. After treatment, collect and lyse the cells according to the kit manufacturer's instructions.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- Assay Reaction:
 - In a 96-well plate, add an equal amount of protein from each lysate.
 - Add the caspase-3 substrate and reaction buffer to each well.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement:
 - For a colorimetric assay, measure the absorbance at 405 nm.[14]
 - For a fluorometric assay, measure the fluorescence with an excitation wavelength of ~380
 nm and an emission wavelength of ~440 nm.[14]
- Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Visualizations Signaling Pathway of K145 Hydrochloride-Induced Apoptosis



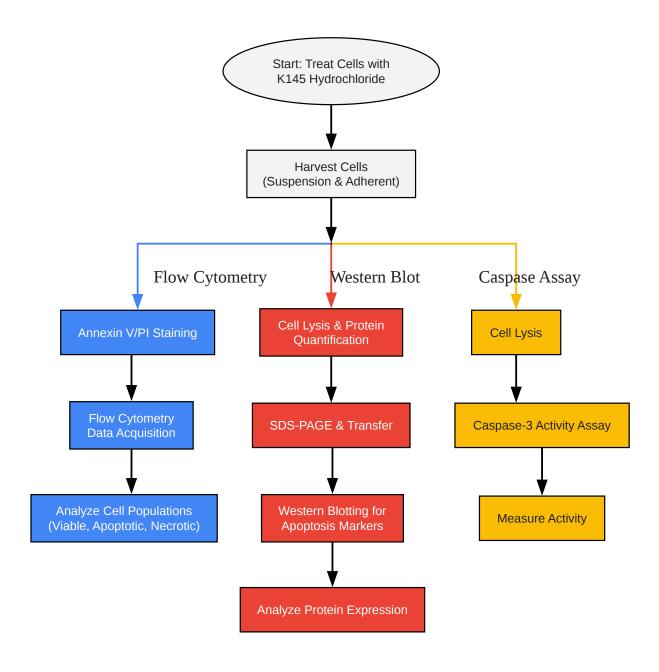


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Caption: K145 hydrochloride inhibits SphK2, leading to apoptosis.

Experimental Workflow for Apoptosis Detection





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Caption: Workflow for detecting apoptosis after K145 treatment.

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